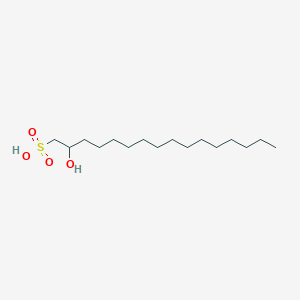![molecular formula C11H9N5O3S2 B12528271 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- CAS No. 662118-07-2](/img/structure/B12528271.png)
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to an imidazole ring. This particular compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- typically involves the condensation of 1,2-diaminobenzene with thiazole-2-carboxylic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- can be compared with other similar compounds such as:
1H-Benzimidazole: The parent compound with a simpler structure.
1H-Indazole: Another heterocyclic compound with similar properties.
1H-Benzotriazole: Known for its corrosion inhibition properties. These compounds share structural similarities but differ in their specific applications and chemical properties.
Propiedades
Número CAS |
662118-07-2 |
|---|---|
Fórmula molecular |
C11H9N5O3S2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17) |
Clave InChI |
ROZYCXTTXBXJCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)



![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)




